molecular formula C11H16N4O4 B1678839 Razoxane CAS No. 21416-67-1

Razoxane

Katalognummer: B1678839
CAS-Nummer: 21416-67-1
Molekulargewicht: 268.27 g/mol
InChI-Schlüssel: BMKDZUISNHGIBY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Razoxan kann durch verschiedene Verfahren synthetisiert werden. Eine übliche Methode beinhaltet die Cyclisierung von 1,2-Propandioamintetraessigsäure mit Formamid bei hoher Temperatur und reduziertem Druck . Eine andere Methode beinhaltet die Cyclisierung von 1,2-Propandioamintetraacetamid . Industrielle Produktionsverfahren beinhalten typischerweise die Verwendung von (S)-1,2-Diaminopropan-tetraessigsäure und deren Alkalimetallsalzen als Rohstoffe, wobei Ammoniumsalze als Ammoniakquelle dienen .

Chemische Reaktionsanalyse

Razoxan unterliegt verschiedenen chemischen Reaktionen, darunter:

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Formamid und Ammoniumsalze . Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind typischerweise Derivate von Razoxan mit modifizierten funktionellen Gruppen .

Wissenschaftliche Forschungsanwendungen

Razoxan hat eine breite Palette wissenschaftlicher Forschungsanwendungen:

Wirkmechanismus

Razoxan übt seine Wirkungen hauptsächlich durch die Hemmung von Topoisomerase II aus, einem Enzym, das eine entscheidende Rolle bei der DNA-Replikation und Zellteilung spielt . Durch die Hemmung dieses Enzyms blockiert Razoxan den Zellzyklus in der G2/M-Phase und verhindert so die Zellteilung . Zusätzlich besitzt Razoxan Metallchelat-Eigenschaften, die zu seiner Fähigkeit beitragen, normales Gewebe vor toxischen Chemikalien zu schützen .

Wissenschaftliche Forschungsanwendungen

Antineoplastic Applications

Mechanism of Action : Razoxane exerts its antitumor effects primarily through the inhibition of topoisomerase II, an enzyme crucial for DNA replication and repair. This inhibition disrupts cancer cell proliferation, making it a valuable agent in cancer therapy.

Clinical Studies :

  • A phase II study demonstrated that this compound improved overall survival in patients with renal cell carcinoma, with a median survival of 7.3 months .
  • In a rat osteosarcoma model, this compound showed significant antimetastatic effects when administered early in the treatment regimen, prolonging median survival time compared to control groups .

Table 1: Summary of Clinical Findings on this compound in Cancer Treatment

Study TypeCancer TypeMedian Survival TimeKey Findings
Phase II StudyRenal Cell Carcinoma7.3 monthsImproved survival rates in treated patients .
Animal ModelOsteosarcoma83 days (early tx)Significant prolongation of survival .

Cardioprotection

This compound is recognized for its cardioprotective properties, particularly against the cardiotoxic effects of anthracycline chemotherapy agents. This application is critical for preserving cardiac function in patients undergoing cancer treatment.

Mechanism : The cardioprotective effect is attributed to this compound's ability to chelate free iron, thereby reducing oxidative stress and free radical formation associated with anthracycline-induced cardiomyopathy .

Treatment of Psoriasis

This compound has been investigated for its efficacy in treating severe psoriasis, especially in patients resistant to conventional therapies such as methotrexate or PUVA (psoralen plus ultraviolet A).

Clinical Findings :

  • In a study involving 36 psoriatic patients, this compound was found to be effective with minimal side effects, primarily neutropenia which was manageable .
  • Patients showed significant improvement within 8-10 weeks of treatment.

Table 2: Efficacy of this compound in Psoriasis Treatment

Patient GroupTreatment DurationResponse RateSide Effects
Psoriatic Patients8-10 weeks60% improvementNeutropenia (manageable)

Other Potential Applications

This compound's versatility extends beyond oncology and dermatology:

  • Angiogenesis Inhibition : It has been noted for its potential to inhibit angiogenesis, making it a candidate for treating conditions like Kaposi's sarcoma associated with HIV/AIDS .
  • Hepatoprotection : Research indicates that this compound may protect against liver injury induced by acetaminophen and other hepatotoxic agents .
  • Mucositis Prevention : It has shown promise in preventing mucositis, a common side effect of chemotherapy .

Biologische Aktivität

Razoxane, also known as ICRF-159, is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment. This article reviews the biological activity of this compound, focusing on its mutagenic properties, anti-metastatic effects, and its role in combination therapies for various cancers.

This compound exhibits several mechanisms that contribute to its biological activity:

  • Topoisomerase II Inhibition : this compound is known to inhibit DNA topoisomerase II, an enzyme crucial for DNA replication and repair. This inhibition can lead to the accumulation of DNA breaks, ultimately triggering apoptosis in cancer cells .
  • Chelation Properties : The compound acts as a chelating agent for divalent cations, which may help mitigate oxidative stress induced by chemotherapeutic agents like doxorubicin. This property is particularly relevant in reducing cardiotoxicity associated with anthracycline treatments .
  • Anti-Angiogenic Effects : Early studies indicated that this compound could normalize blood vessels within tumors, potentially enhancing the efficacy of concurrent therapies by improving drug delivery . It has been suggested that this effect is mediated through the induction of thrombospondin-1 (THBS-1) in endothelial cells .

Mutagenic Activity

The mutagenic potential of this compound was assessed using various assays:

  • Salmonella/microsome Assay : this compound did not increase mutation frequency at concentrations up to 5000 µg/plate, indicating a lack of direct mutagenicity .
  • Micronucleus Assay : In mice treated with this compound, an increase in micronucleated polychromatic erythrocytes was observed, suggesting some cytotoxic effects on bone marrow cells .
  • Metaphase Assay : this compound induced abnormal chromosome condensation and structural aberrations in Chinese hamsters, indicating potential genotoxic effects at higher doses (up to 500 mg/kg) .

Clinical Efficacy and Case Studies

This compound has been evaluated in various clinical settings, particularly for soft tissue sarcomas (STS) and other malignancies:

  • Soft Tissue Sarcomas : A study involving 21 patients treated with this compound and vindesine showed promising results. The median number of new metastases after 6 months was significantly lower in the treatment group compared to controls (0 vs. 4.5) . Furthermore, progression-free survival at 6 months was 71% in the treatment group versus 23% in controls (p<0.001) .
  • Acute Myeloid Leukemia : There have been reports of acute myeloid leukemia developing after this compound therapy, highlighting the need for careful monitoring of hematological parameters during treatment .

Summary of Findings

Study TypeFindings
Salmonella AssayNo increase in mutation frequency at high doses
Micronucleus AssayIncreased micronucleated cells observed in treated mice
Metaphase AssayInduction of chromosome aberrations at high doses
Soft Tissue Sarcoma StudySignificant reduction in new metastases and improved progression-free survival
Acute Myeloid Leukemia CasesTwo reported cases post-treatment indicate potential hematological risks

Eigenschaften

IUPAC Name

4-[2-(3,5-dioxopiperazin-1-yl)propyl]piperazine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N4O4/c1-7(15-5-10(18)13-11(19)6-15)2-14-3-8(16)12-9(17)4-14/h7H,2-6H2,1H3,(H,12,16,17)(H,13,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMKDZUISNHGIBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1CC(=O)NC(=O)C1)N2CC(=O)NC(=O)C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0020733
Record name Razoxane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0020733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21416-67-1, 21416-87-5
Record name Razoxane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21416-67-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Razoxane [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021416671
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Razoxin
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=129943
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Razoxane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0020733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,4'-propylenebis(piperazine-2,6-dione)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.040.330
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name RAZOXANE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5AR83PR647
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Razoxane
Reactant of Route 2
Razoxane
Reactant of Route 3
Razoxane
Reactant of Route 4
Razoxane
Reactant of Route 5
Reactant of Route 5
Razoxane
Reactant of Route 6
Reactant of Route 6
Razoxane

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.